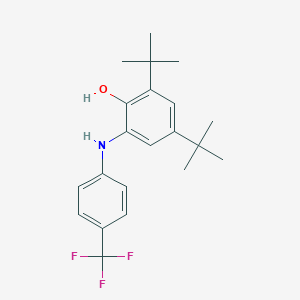
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of tert-butyl groups and a trifluoromethyl-substituted phenylamino group attached to the phenol ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of isobutylene and sulfuric acid to achieve the alkylation of phenol, resulting in the formation of 2,4-di-tert-butylphenol . This intermediate can then be reacted with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The alkylation step is typically carried out in the presence of a strong acid catalyst, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group results in the formation of an amine.
科学研究应用
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol has a wide range of applications in scientific research:
Biology: The compound’s stability and unique properties make it useful in biological assays and as a reagent in biochemical studies.
作用机制
The mechanism by which 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the trifluoromethyl-substituted phenylamino group.
2,6-Di-tert-butylphenol: Another related compound with tert-butyl groups at different positions on the phenol ring.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound contains a benzotriazole group instead of the phenylamino group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylamino group in 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol imparts unique properties such as enhanced stability and specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable in various applications.
属性
分子式 |
C21H26F3NO |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-6-[4-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C21H26F3NO/c1-19(2,3)14-11-16(20(4,5)6)18(26)17(12-14)25-15-9-7-13(8-10-15)21(22,23)24/h7-12,25-26H,1-6H3 |
InChI 键 |
WCADJWITYOVGPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=C(C=C2)C(F)(F)F)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


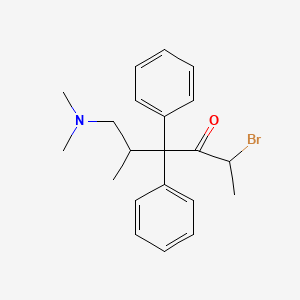
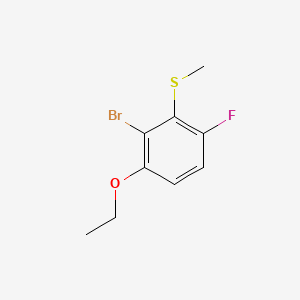
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)
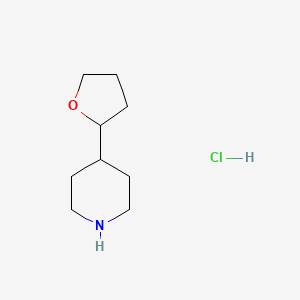
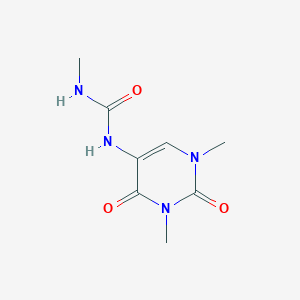
![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)
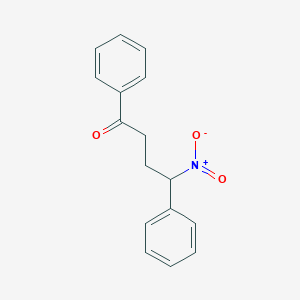
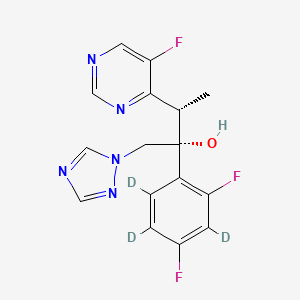
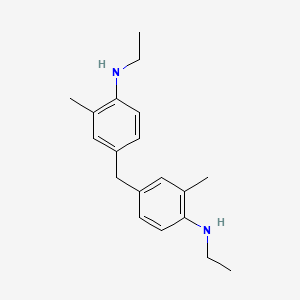
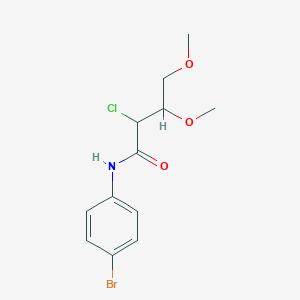
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
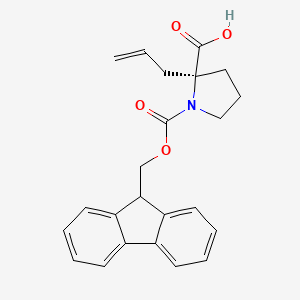
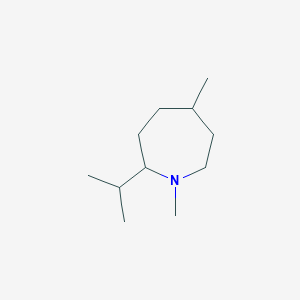
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
